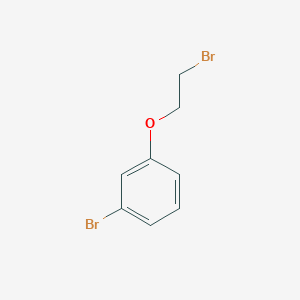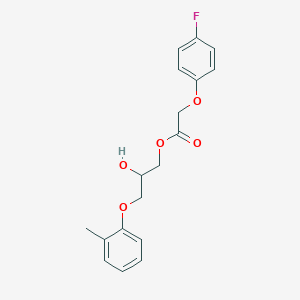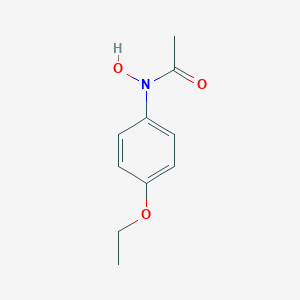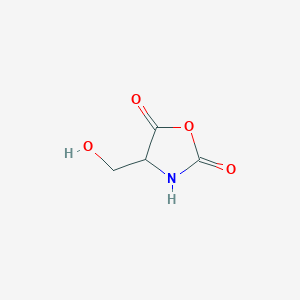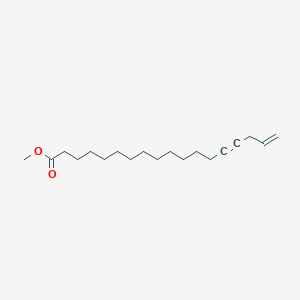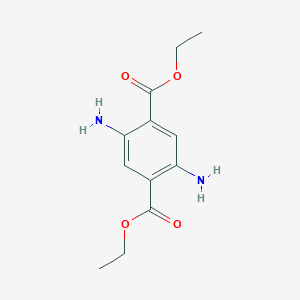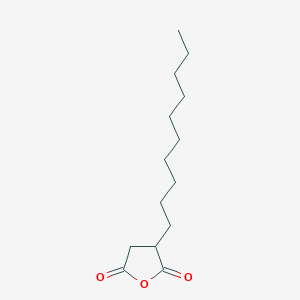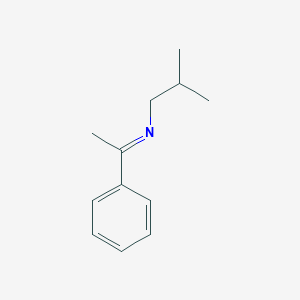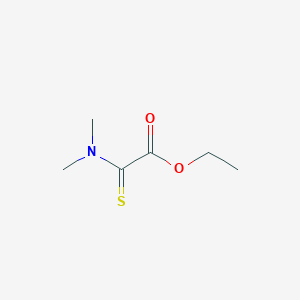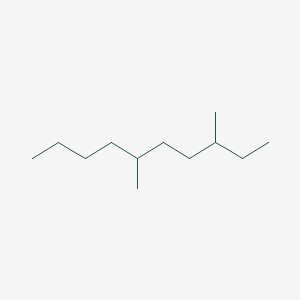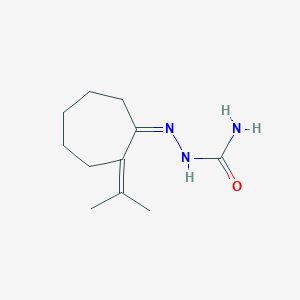
2-Isopropylidenecycloheptanone semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylidenecycloheptanone semicarbazone, also known as IPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism Of Action
The mechanism of action of 2-Isopropylidenecycloheptanone semicarbazone is not fully understood. However, it is believed that 2-Isopropylidenecycloheptanone semicarbazone exerts its antitumor, antiviral, and antibacterial effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and replication. 2-Isopropylidenecycloheptanone semicarbazone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. It has also been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of certain viruses.
Biochemical And Physiological Effects
2-Isopropylidenecycloheptanone semicarbazone has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-Isopropylidenecycloheptanone semicarbazone inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Isopropylidenecycloheptanone semicarbazone has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 2-Isopropylidenecycloheptanone semicarbazone has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
2-Isopropylidenecycloheptanone semicarbazone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, making it a safe compound to use in vitro and in vivo studies. However, one limitation of 2-Isopropylidenecycloheptanone semicarbazone is its solubility. 2-Isopropylidenecycloheptanone semicarbazone is poorly soluble in water, which can make it difficult to administer in vivo. In addition, 2-Isopropylidenecycloheptanone semicarbazone has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 2-Isopropylidenecycloheptanone semicarbazone. One direction is to explore the potential use of 2-Isopropylidenecycloheptanone semicarbazone as a therapeutic agent for cancer, viral, and bacterial infections. Another direction is to explore the mechanism of action of 2-Isopropylidenecycloheptanone semicarbazone and its interactions with other compounds. This could lead to the development of more effective 2-Isopropylidenecycloheptanone semicarbazone derivatives. Finally, future research could focus on improving the solubility and stability of 2-Isopropylidenecycloheptanone semicarbazone, which could increase its effectiveness in vivo.
Synthesis Methods
2-Isopropylidenecycloheptanone semicarbazone can be synthesized by reacting cycloheptanone with isopropylidene and semicarbazide. The reaction takes place in the presence of an acid catalyst, such as hydrochloric acid. The resulting compound is then purified by recrystallization and characterized using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Scientific Research Applications
2-Isopropylidenecycloheptanone semicarbazone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-Isopropylidenecycloheptanone semicarbazone has shown promising results as an antitumor agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-Isopropylidenecycloheptanone semicarbazone has also been studied for its potential use as an antiviral agent. It has been found to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, 2-Isopropylidenecycloheptanone semicarbazone has been studied for its potential use as an antibacterial agent. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
16983-68-9 |
|---|---|
Product Name |
2-Isopropylidenecycloheptanone semicarbazone |
Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
[(Z)-(2-propan-2-ylidenecycloheptylidene)amino]urea |
InChI |
InChI=1S/C11H19N3O/c1-8(2)9-6-4-3-5-7-10(9)13-14-11(12)15/h3-7H2,1-2H3,(H3,12,14,15)/b13-10- |
InChI Key |
CJKONCSNIIWPAE-RAXLEYEMSA-N |
Isomeric SMILES |
CC(=C\1CCCCC/C1=N/NC(=O)N)C |
SMILES |
CC(=C1CCCCCC1=NNC(=O)N)C |
Canonical SMILES |
CC(=C1CCCCCC1=NNC(=O)N)C |
synonyms |
2-Isopropylidenecycloheptanone semicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
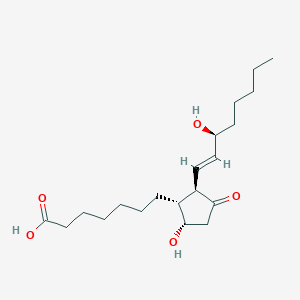
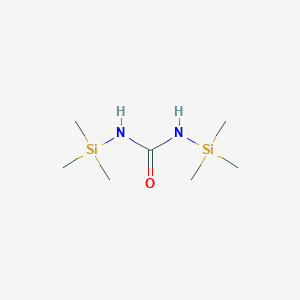
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
